![molecular formula C23H27N3O4S B2968311 6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866848-44-4](/img/structure/B2968311.png)
6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline, also known as DMXAA or ASA404, is a small molecule drug that has shown potential as an anti-cancer agent. It was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Various synthetic methods for quinoline derivatives involve reactions such as the Friedländer synthesis, which could potentially apply to the synthesis of "6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline" (Tominaga et al., 1994). These methods can lead to the development of polyfunctionalized quinolines with varied biological activities.
- Chemical Modifications : The compound's structure allows for modifications that could enhance its properties or lead to new derivatives with potential applications in drug development, fluorescence, and catalysis (Bodke et al., 2013).
Applications in Scientific Research
- Biological Activities : Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and kinase inhibition properties. For instance, optimization of quinoline derivatives has led to potent inhibitors of Src kinase activity, suggesting potential research applications in cancer therapy (Boschelli et al., 2001).
- Fluorescent Probes : Some quinoline derivatives are investigated for their fluorescent properties, which could be leveraged in the development of fluorescent probes for biological and chemical research (Le et al., 2020).
- Green Chemistry : The compound's framework has potential applications in green chemistry, such as the development of environmentally friendly catalysts for chemical synthesis. A study demonstrated the use of nanocrystalline titania-based sulfonic acid material for the synthesis of quinoline derivatives, highlighting a green approach to chemical synthesis (Murugesan et al., 2016).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways could lead to a variety of downstream effects, potentially influencing cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-16-5-7-17(8-6-16)31(27,28)22-15-24-19-14-21(30-4)20(29-3)13-18(19)23(22)26-11-9-25(2)10-12-26/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFAMJKIAMYBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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